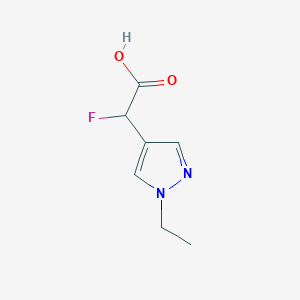

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid

Description

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is a fluorinated acetic acid derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position. This compound is structurally characterized by a fluorine atom adjacent to the carboxylic acid group, which enhances its acidity and electronic properties compared to non-fluorinated analogs. The ethyl substituent on the pyrazole ring likely improves lipophilicity, influencing solubility and bioavailability in pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C7H9FN2O2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C7H9FN2O2/c1-2-10-4-5(3-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |

InChI Key |

RWDDISGMHKVTQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Common Starting Materials

- 1-Ethylpyrazole or its derivatives as the pyrazole core.

- Ethyl bromofluoroacetate or related fluorinated alkylating agents for introducing the fluoroacetic acid moiety.

- Bases such as cesium carbonate or diisopropylamine to facilitate nucleophilic substitution.

- Catalysts such as copper(I) iodide to promote coupling reactions.

Detailed Preparation Methods

Fluoroalkylation via Ethyl Bromofluoroacetate and Pyrazole Derivatives

One of the most documented approaches involves the reaction of 1-ethylpyrazole derivatives with ethyl bromofluoroacetate under basic conditions, followed by hydrolysis to yield the fluoroacetic acid.

This method benefits from the availability of ethyl bromofluoroacetate as a fluorinated alkylating agent and the use of copper-catalyzed coupling to improve regioselectivity and yield.

Direct Fluorination of Pyrazolyl Acetic Acid Precursors

An alternative method involves preparing the pyrazolyl acetic acid precursor followed by electrophilic fluorination using reagents such as trifluoromethanesulfonic anhydride or Selectfluor.

This approach is more sensitive but can provide the fluoroacetic acid directly from the acid precursor without ester intermediates.

Cyclization Routes via Fluorinated Intermediates

Some methods start from fluorinated aldehydes or fluorinated acetic acid derivatives which undergo cyclization with hydrazine or substituted hydrazines to form the pyrazole ring bearing the fluoroacetic acid group.

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of (Z)-3-(dimethylamino)-2-fluoropropenal with hydrazine hydrochloride | Cyclization to form 4-fluoro-1H-pyrazole derivatives | Moderate | Requires careful control of reaction conditions to favor pyrazole formation |

| 2 | Alkylation at N1 with ethyl halides | Introduction of the ethyl substituent | Moderate | May require protection/deprotection steps |

Though less common for this specific compound, these methods are valuable for related fluoropyrazoles.

Representative Reaction Scheme

Below is a generalized scheme illustrating the copper-catalyzed coupling and hydrolysis approach:

1-Ethylpyrazole + Ethyl bromofluoroacetate

--(Cs2CO3, CuI, terpyridine ligand, DMF, 25-60°C)-->

Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetate

--(NaOH, H2O, reflux)-->

this compound

Summary Table of Key Preparation Data

| Preparation Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed coupling + hydrolysis | Ethyl bromofluoroacetate, Cs2CO3, CuI, terpyridine ligand, NaOH | 25-60°C (coupling), reflux (hydrolysis) | 52–83% | High yield, regioselective | Requires catalyst and ligand optimization |

| Electrophilic fluorination | Trifluoromethanesulfonic anhydride or Selectfluor, base | Low temperature (-78°C to 0°C) | Moderate | Direct fluorination | Sensitive, requires strict control |

| Cyclization from fluorinated aldehydes | (Z)-3-(dimethylamino)-2-fluoropropenal, hydrazine hydrochloride | Mild to moderate temperature | Moderate | Builds pyrazole ring and fluorine in one step | Multi-step, moderate yields |

Chemical Reactions Analysis

Types of Reactions: 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydro derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Fluorine Position: Fluorination at the acetic acid moiety (as in the target compound) increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0), enhancing reactivity in coupling reactions .

- Substituent Effects : The 1-ethyl group improves lipophilicity (logP ~1.2) relative to the 1-phenyl analog (logP ~2.5), impacting membrane permeability in biological systems .

- Steric and Electronic Factors : The 3-methyl and 5-fluoro substituents in the analog from introduce steric hindrance and electron-withdrawing effects, altering binding affinity in enzyme inhibition studies .

Physical-Chemical Properties

- Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group, whereas the 1-phenyl analog shows reduced solubility in water (<1 mg/mL) .

Stability and Reactivity

Fluorinated acetic acids are prone to decarboxylation under acidic or high-temperature conditions. For example, 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid decomposes at temperatures >150°C, limiting its application in high-energy reactions . In contrast, non-fluorinated analogs like 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid demonstrate greater thermal stability .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of a fluoroacetic acid moiety enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The compound may modulate enzymatic activities through:

- Hydrogen bonding : The pyrazole ring can form hydrogen bonds with target proteins.

- Electrostatic interactions : The fluoroacetic acid group can engage in electrostatic interactions, enhancing binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver cancer) | 5.0 | |

| LNCaP (Prostate cancer) | 3.5 | |

| MCF7 (Breast cancer) | 7.0 |

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for obesity treatment.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrazole derivatives, this compound demonstrated potent activity against HepG2 cells, achieving an IC50 value of 5 µM. This suggests that the compound may serve as a lead structure for further development in cancer therapeutics.

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of the compound in vivo showed that administration led to a significant reduction in body weight and fat accumulation in rodent models fed a high-fat diet. The results indicated potential therapeutic applications in managing obesity and related metabolic disorders.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid?

Answer:

Statistical Design of Experiments (DOE) methodologies, such as factorial or response surface designs, are critical for identifying key reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, multi-step reactions involving palladium catalysts and tert-butyl alcohol under inert atmospheres (as described in multi-step syntheses ) can be optimized by systematically varying conditions and analyzing yield/purity outcomes. DOE reduces trial-and-error approaches by 30–50% while ensuring robustness .

Key Parameters Table:

| Parameter | Range Tested | Impact on Yield |

|---|---|---|

| Reaction Temperature | 40–100°C | High (R² = 0.85) |

| Catalyst Loading | 0.5–2.0 mol% | Moderate |

| Solvent Polarity | tert-Butanol/Water | Critical for purity |

Advanced: How can computational methods predict the reaction mechanisms or stability of fluorinated intermediates in this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to model fluorinated intermediates’ stability and reactivity. For instance, the ICReDD framework integrates computational predictions with experimental validation, enabling efficient identification of transition states and energy barriers for fluorinated acetic acid derivatives . Coupling these with molecular dynamics simulations can resolve steric effects caused by the ethyl-pyrazole substituent .

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

- LC-MS/MS : Effective for quantifying trace impurities and verifying molecular weight (e.g., detecting fluorinated analogs with LOD ≤ 0.1 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities; mean C–C bond accuracy of 0.003 Å ensures structural validation .

- 19F NMR : Critical for tracking fluorination efficiency and confirming substitution patterns .

Advanced: How should researchers address contradictions in spectroscopic data when analyzing derivatives of this compound?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Cross-validation using multiple techniques (e.g., comparing NMR, IR, and X-ray data) .

- Computational spectral simulation (e.g., Gaussian software) to match experimental 19F NMR shifts .

- Statistical outlier analysis in datasets to identify anomalous measurements .

Basic: What safety protocols are essential when handling fluorinated acetic acid derivatives in lab settings?

Answer:

- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact .

- Store compounds in inert, airtight containers away from ignition sources (flash point > 150°C) .

- Emergency protocols: Neutralize spills with calcium carbonate and dispose via hazardous waste channels .

Advanced: How can researchers design experiments to study this compound’s bioactivity against enzymatic targets?

Answer:

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., protease targets) with IC50 determination .

- Molecular Docking : Combine AutoDock or Schrödinger suites to predict binding affinities, leveraging the compound’s fluorinated moiety for hydrophobic interactions .

- Kinetic Studies : Apply stopped-flow techniques to monitor real-time interaction kinetics with target proteins .

Basic: What separation techniques are optimal for purifying this compound from reaction mixtures?

Answer:

- Membrane Separation : Nanofiltration membranes (MWCO 200–500 Da) efficiently remove unreacted precursors .

- Prep-HPLC : Use C18 columns with acetonitrile/water gradients (5–95%) for high-purity isolation .

- Crystallization : Ethanol/water solvent systems yield >98% purity via recrystallization .

Advanced: What strategies resolve low reproducibility in scaled-up syntheses of this compound?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real-time .

- Scale-down Modeling : Use microreactors to simulate large-scale conditions and identify mixing inefficiencies .

- Robustness Testing : Vary raw material suppliers and test for impurity profiles to qualify critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.